N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
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Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound features a pyrazole ring and an indole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Amide Bond Formation: The final step involves coupling the pyrazole and indole derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide would depend on its specific biological target. Generally, compounds with pyrazole and indole rings can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide: can be compared with other compounds containing pyrazole and indole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of pyrazole and indole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C18H22N4O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C18H22N4O/c1-13(2)22-12-14(15-6-4-5-7-16(15)22)8-9-18(23)19-17-10-11-21(3)20-17/h4-7,10-13H,8-9H2,1-3H3,(H,19,20,23) |
InChI Key |
LESZDIIBTWFMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NN(C=C3)C |
Origin of Product |
United States |
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